4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
4-(N,N-Dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety. Key structural elements include:
- 3-Nitrobenzylthio substituent on the thiadiazole ring, contributing steric bulk and redox activity.
- Thiadiazole heterocycle, known for its role in modulating biological activity through interactions with enzymes or receptors .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S3/c1-22(2)31(27,28)15-8-6-13(7-9-15)16(24)19-17-20-21-18(30-17)29-11-12-4-3-5-14(10-12)23(25)26/h3-10H,11H2,1-2H3,(H,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIWUBHMGHHFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule characterized by its unique structural features, including a sulfamoyl moiety and a thiazole ring. This compound has garnered attention for its potential therapeutic applications, particularly in oncology due to its anti-cancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S₂ |
| Molecular Weight | 366.46 g/mol |
| Key Functional Groups | Sulfamoyl, Thiadiazole, Nitrobenzyl |
4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits significant biological activity primarily through the activation of the RIG-I pathway , which is crucial for inducing immunogenic cell death in tumor cells. This pathway enhances the immune response against cancer cells, making this compound a promising candidate for cancer therapy .
Anti-Cancer Activity
Research indicates that this compound demonstrates strong anti-cancer activity across various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4.37 ± 0.7 | Induction of apoptosis via RIG-I pathway |
| A-549 | 8.03 ± 0.5 | Activation of immune response |
| MCF-7 | Not specified | Potential inhibition of cell proliferation |
Comparative Activity
When compared to similar compounds, the unique structural elements of this compound contribute to its distinctive biological activity. The following table compares it with related compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Strong anti-cancer activity | Multi-functional with enhanced solubility |
| N-(5-benzylthio)-1,3,4-thiadiazole derivatives | Moderate anti-cancer properties | Simpler structure |
| 4-(dimethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Potential anti-cancer effects | Different heterocycle may influence activity |
Case Studies
Several studies have highlighted the efficacy of this compound in vitro:
- Study on HepG2 and A-549 Cells : This study demonstrated that the compound significantly inhibited cell growth with IC50 values indicating strong cytotoxicity .
- Mechanistic Insights : Research has shown that the presence of the thiazole ring enhances interaction with key kinases involved in tumorigenesis, leading to effective targeting of uncontrolled DNA replication .
Comparison with Similar Compounds
Thioether Substituent Variations
Modifications to the thioether group on the thiadiazole ring significantly influence physicochemical and biological properties.
Key Observations :
Sulfonamide/Sulfamoyl Group Modifications
The sulfamoyl group’s substitution pattern affects binding affinity and solubility.
Key Observations :
Heterocycle Replacement
Replacing the thiadiazole core with oxadiazole or triazole alters bioactivity.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield?
The synthesis involves multi-step reactions:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under basic conditions (e.g., NaOH) .
- Benzamide coupling : Use of coupling agents like EDCI with triethylamine to attach the benzamide moiety .
- Nitrobenzyl thio-group incorporation : Nucleophilic substitution or thiol-alkylation reactions under inert atmospheres . Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility) . Purity is enhanced via recrystallization (ethanol/water) or column chromatography .
Q. Which characterization techniques validate the compound’s structural integrity?
- NMR spectroscopy : Confirms proton environments (e.g., sulfamoyl protons at δ 3.0–3.2 ppm, nitrobenzyl aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS) .
- IR spectroscopy : Identifies functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., centrosymmetric dimerization via N–H···N bonds) .
Advanced Research Questions
Q. What biological activities are reported for this compound, and what mechanisms underlie its efficacy?
- Antimicrobial activity : Inhibits bacterial growth (MIC: 2–8 µg/mL against S. aureus) via sulfamoyl group interference with folate synthesis .
- Anticancer potential : Induces apoptosis in HeLa cells (IC₅₀: 10 µM) by disrupting mitochondrial membrane potential and activating caspase-3 .
- Enzyme inhibition : Targets PfOR (pyruvate:ferredoxin oxidoreductase) in anaerobic pathogens via competitive binding to the active site .
Q. How does structural modification (e.g., substituent variation) affect bioactivity?
- Nitro group position : Meta-substitution (3-nitrobenzyl) enhances electron-withdrawing effects, improving DNA intercalation capacity vs. para-substituted analogs .
- Thiadiazole substituents : Ethyl groups at the 5-position increase lipophilicity, enhancing cell membrane permeability (logP: 2.5 vs. 1.8 for methyl analogs) .
- Sulfamoyl vs. sulfonamide : Dimethylsulfamoyl groups improve metabolic stability compared to unsubstituted sulfonamides (t₁/₂: 6 hrs vs. 2 hrs in hepatic microsomes) .
Q. What computational methods predict target interactions and ADMET properties?
- Molecular docking : AutoDock Vina identifies binding affinities to EGFR (ΔG: −9.2 kcal/mol) and PARP-1 (ΔG: −8.7 kcal/mol) .
- ADMET prediction : SwissADME forecasts moderate bioavailability (F: 65%), CYP3A4 inhibition risk, and blood-brain barrier penetration (BBB score: 0.8) .
- QSAR models : Correlate nitro group electron density with anticancer activity (R²: 0.89) .
Q. How do researchers resolve contradictions in bioactivity data across studies?
Discrepancies arise from assay variability (e.g., MTT vs. resazurin assays) or cell line heterogeneity (e.g., HeLa vs. MCF-7). Mitigation strategies include:
- Standardized protocols : Use identical cell passages and assay conditions .
- Dose-response validation : Replicate IC₅₀ values across independent labs .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., nitro-substituted analogs show consistent antimicrobial activity) .
Methodological Challenges
Q. What strategies improve solubility and formulation for in vivo studies?
- Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility (up to 5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI: 0.2) for sustained release (80% release over 72 hrs) .
- Prodrug design : Introduce phosphate esters at the benzamide group for pH-dependent activation .
Q. How are synergistic effects with existing therapeutics evaluated?
- Combination index (CI) : Calculate via Chou-Talalay method (e.g., CI = 0.3 with doxorubicin indicates strong synergy) .
- Pathway analysis : RNA-seq identifies upregulated apoptosis markers (e.g., Bax/Bcl-2 ratio) in combination-treated cells .
Q. What stability studies are critical for long-term storage?
- Forced degradation : Expose to heat (40°C), light (1.2 million lux-hr), and humidity (75% RH) for 4 weeks; monitor via HPLC .
- Lyophilization : Stabilize as a lyophilized powder (residual moisture <1%) for 24-month shelf life .
Q. Which in vitro models best predict in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
